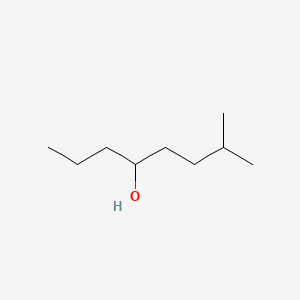

7-Methyloctan-4-ol

Description

Contextualizing 7-Methyloctan-4-ol within Branched-Chain Alcohol Chemistry

Alcohols can be classified as having either straight or branched carbon chains. This compound is an example of a branched-chain alcohol. This classification is due to the methyl group attached to the main carbon chain, creating a branch. Furthermore, because the hydroxyl group is attached to a carbon atom that is itself bonded to two other carbon atoms, it is classified as a secondary alcohol.

The branched nature of this alcohol influences its physical and chemical behavior. Compared to their linear-chain isomers, branched-chain alcohols can exhibit different properties such as altered boiling points and solubility. The branching can affect how the molecules pack together, which in turn influences intermolecular forces. The presence of the hydroxyl group provides a site for chemical reactions typical of alcohols, such as oxidation and esterification. cymitquimica.com

Significance of this compound in Contemporary Organic and Biological Research

The significance of this compound in research is primarily associated with its role as a structural component and a synthetic intermediate. Research has been conducted on the synthesis of this specific alcohol, indicating its value as a target molecule in organic synthesis. asianpubs.org Such synthetic work is crucial for creating specific isomers needed for further research and for developing new synthetic methodologies.

While direct biological studies on this compound are not extensively documented in publicly available literature, its structural motifs are relevant. For instance, the structurally related compound 7-methyloctan-1-ol is noted as a versatile building block in synthetic organic chemistry due to its branched structure. solubilityofthings.com This class of compounds is also found in nature; this compound has been identified in the ethanol (B145695) extract of the leaves of Mansoa hirsuta, a plant species from the Bignoniaceae family. scielo.br The presence of such branched-chain alcohols in natural products suggests potential roles in biological systems, making them interesting targets for synthesis and study. Chiral aliphatic alcohols, a category that includes isomers of this compound, are known to be important in chemical communication between organisms, serving as pheromones and attractants. researchgate.net

The study of reactions involving this compound, such as its reaction with hydrogen halides like HCl and HBr, also contributes to the fundamental understanding of reaction mechanisms for secondary branched alcohols. chegg.comchegg.com

Structure

3D Structure

Properties

CAS No. |

33933-77-6 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

7-methyloctan-4-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-9(10)7-6-8(2)3/h8-10H,4-7H2,1-3H3 |

InChI Key |

KJMBBHZOLRRVMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Methyloctan 4 Ol

Diverse Synthetic Routes to 7-Methyloctan-4-ol and its Structural Isomers

Hydroformylation and Subsequent Reduction Approaches

Hydroformylation, or oxo synthesis, presents a powerful method for the synthesis of aldehydes from alkenes, which can then be readily reduced to the corresponding alcohols. wikipedia.org The synthesis of this compound via this approach would conceptually involve the hydroformylation of a suitable C8 alkene, followed by reduction of the resulting aldehyde. A plausible precursor would be 2-methyl-5-heptene. Hydroformylation of this internal alkene would ideally yield 7-methyloctan-4-one's precursor aldehyde, though regioselectivity is a significant challenge.

The choice of catalyst and ligands is crucial in directing the regioselectivity of the hydroformylation of internal and branched olefins. acs.org Rhodium-based catalysts, often in combination with phosphine or phosphite ligands, are commonly employed to favor the formation of the linear aldehyde. However, with a substrate like 2-methyl-5-heptene, a mixture of aldehyde isomers would be expected. Subsequent reduction of the aldehyde mixture, for instance using catalytic hydrogenation with H₂ over a metal catalyst like platinum, palladium, or nickel, would yield a corresponding mixture of alcohol isomers including this compound. acs.org

| Catalyst System | Alkene Substrate | Key Findings |

| Rhodium complexes with phosphine ligands | Internal Olefins (e.g., 2-hexene) | Can promote isomerization followed by hydroformylation to yield linear aldehydes. acs.org |

| Cobalt complexes | C7-C14 Olefins | Used in industrial processes, often leading to linear alcohols after subsequent hydrogenation. wikipedia.org |

This table summarizes catalyst systems applicable to the hydroformylation of olefins, a key step in a potential synthetic route to this compound.

Selective Oxidation Pathways for Alcohol Synthesis

The direct, selective oxidation of unactivated C-H bonds in alkanes to alcohols is a highly sought-after transformation in synthetic chemistry. chem-station.com For the synthesis of this compound, this would involve the selective oxidation of the C4-H bond of 7-methyloctane. This approach is challenging due to the presence of multiple secondary C-H bonds of similar reactivity.

Recent advancements in catalysis have shown promise in achieving site-selectivity in alkane oxidation. okstate.edu Bioinspired iron and manganese catalysts have been investigated for the oxidation of primary C-H bonds, though selective oxidation of a specific secondary C-H bond in a long-chain alkane remains a significant hurdle. researchgate.net The reaction conditions, including the choice of oxidant (e.g., hydrogen peroxide) and solvent, can influence the chemoselectivity of the oxidation, favoring the formation of the alcohol over further oxidation to the ketone. researchgate.net

| Catalyst Type | Substrate Type | Outcome |

| Iron and Manganese complexes | Alkanes with primary C-H bonds | Catalytic oxidation is possible, though yields can be modest. researchgate.net |

| Ruthenium-based catalysts | General C-H bonds | Can effect C-H oxidation, but selectivity is a major challenge. chem-station.com |

This table highlights catalyst types investigated for the selective oxidation of alkanes, a potential direct route to alcohols like this compound.

Novel Catalyst Systems in this compound Synthesis

A classic and reliable method for the synthesis of secondary alcohols like this compound is the Grignard reaction. purdue.edusigmaaldrich.com This would involve the reaction of an appropriate Grignard reagent with an aldehyde. Specifically, the reaction of isobutylmagnesium bromide with valeraldehyde would yield this compound after aqueous workup.

While the Grignard reaction itself is well-established, research into novel catalyst systems aims to improve reaction efficiency, reduce side reactions, and enable the use of more challenging substrates. The use of additives and co-solvents can enhance the reactivity and stability of Grignard reagents. vedantu.com For instance, the formation of Grignard reagents is typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran to stabilize the organomagnesium species. vedantu.com

Stereoselective Synthesis of this compound and Chiral Analogs

Asymmetric Synthesis Strategies Utilizing Chiral Intermediates and Auxiliaries

The synthesis of enantiomerically pure secondary alcohols is of great importance, and the use of chiral auxiliaries is a powerful strategy to achieve this. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that can be used to direct stereoselective alkylation and aldol (B89426) reactions. researchgate.netsantiago-lab.com

A potential asymmetric synthesis of a specific stereoisomer of this compound could involve the acylation of an Evans auxiliary with a suitable carboxylic acid derivative, followed by a diastereoselective alkylation or aldol condensation to introduce the remaining part of the carbon skeleton. Subsequent removal of the chiral auxiliary would then yield the chiral alcohol. For example, an acylated Evans auxiliary could undergo a diastereoselective reaction with a derivative of isobutane to set the stereocenter at C4. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the incoming electrophile. uwindsor.ca

| Chiral Auxiliary | Reaction Type | Key Advantage |

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | High diastereoselectivity, predictable stereochemical outcome. researchgate.net |

| Camphor-derived auxiliaries | Alkylation reactions | Can lead to enantiopure alcohols. researchgate.net |

This table showcases prominent chiral auxiliaries and their application in asymmetric synthesis, which can be applied to produce chiral this compound.

Biocatalytic Approaches for Enantioselective Production of Branched Alcohols

Biocatalysis offers a green and highly selective alternative for the production of chiral alcohols. nih.gov Two primary biocatalytic strategies are particularly relevant for the synthesis of enantiomerically enriched this compound: the stereoselective reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

The asymmetric reduction of 7-methyloctan-4-one can be achieved using ketoreductases (KREDs), which are enzymes that can exhibit high enantioselectivity. nih.gov A wide range of microorganisms and isolated enzymes have been shown to reduce ketones to their corresponding (R)- or (S)-alcohols with high enantiomeric excess (ee). researchgate.net

Alternatively, a racemic mixture of this compound can be resolved using lipases. Lipase-catalyzed kinetic resolution involves the selective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. mdpi.com This method can provide both the unreacted alcohol and the acylated product in high enantiomeric purity. Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. nih.gov

| Biocatalytic Method | Enzyme Class | Substrate | Outcome |

| Asymmetric Reduction | Ketoreductases (KREDs) | 7-Methyloctan-4-one | Enantiomerically enriched (R)- or (S)-7-methyloctan-4-ol. nih.gov |

| Kinetic Resolution | Lipases | Racemic this compound | Separation of enantiomers, yielding one enantiomer as the alcohol and the other as an ester. mdpi.com |

| Deracemization | Alcohol dehydrogenases and chemical reagents | Racemic this compound | Conversion of a racemic mixture to a single enantiomer. acs.org |

This table outlines biocatalytic methods that can be employed for the enantioselective synthesis of this compound.

Diastereoselective Reactions in the Formation of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest due to the often distinct biological activities of different stereoisomers in areas such as pheromone science. Achieving high diastereoselectivity in the formation of the two chiral centers (at C4 and C7) requires carefully chosen synthetic strategies. A primary route to diastereomerically enriched this compound is the stereoselective reduction of the corresponding ketone, 7-methyloctan-4-one.

The stereochemical outcome of the reduction of β-branched ketones is influenced by steric and electronic factors, and various methods have been developed to control this. While specific studies on 7-methyloctan-4-one are not extensively documented, established protocols for the diastereoselective reduction of similar ketones can be applied. These methods often involve the use of chiral reducing agents or substrate-directed reductions.

One common approach is the use of hydride reagents modified with chiral ligands. For instance, reductions with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be rendered diastereoselective by the addition of chiral auxiliaries or by employing asymmetrically modified reagents.

Furthermore, enzymatic reductions offer a powerful tool for achieving high enantio- and diastereoselectivity. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high stereocontrol. The selection of a specific KRED can allow for the targeted synthesis of a particular stereoisomer of this compound.

Another strategy involves substrate-controlled diastereoselective reductions. For ketones with a nearby stereocenter, intramolecular directing effects can influence the facial selectivity of the hydride attack.

Derivatization Chemistry and Functional Group Interconversions of this compound

The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatizations are crucial for altering the molecule's physical and chemical properties and for its incorporation into larger, more complex structures.

Esterification and Etherification Reactions

Esterification: this compound, as a secondary alcohol, can undergo esterification with carboxylic acids or their derivatives. The reaction is typically catalyzed by an acid, such as sulfuric acid, in what is known as Fischer esterification. However, due to the steric hindrance around the secondary hydroxyl group, this reaction may require forcing conditions.

More efficient methods for the esterification of sterically hindered secondary alcohols include the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) to neutralize the acid byproduct and accelerate the reaction. Another mild and effective method is the Steglich esterification, which employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid.

Etherification: The formation of ethers from this compound can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. youtube.commasterorganicchemistry.comwikipedia.orgyoutube.com For the synthesis of ethers from a secondary alcohol like this compound, it is preferable to react the alkoxide of this compound with a primary alkyl halide to minimize the competing elimination reaction that can occur with secondary or tertiary alkyl halides. masterorganicchemistry.comwikipedia.org

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid, cat. H₂SO₄, heat | Ester |

| Acid chloride, pyridine | Ester | |

| Acid anhydride, DMAP | Ester | |

| Carboxylic acid, DCC/DMAP | Ester | |

| Etherification | 1. NaH; 2. Primary alkyl halide | Ether |

Oxidation and Reduction Transformations

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 7-methyloctan-4-one. chemistrysteps.com A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (CrO₃ in aqueous sulfuric acid). chemistrysteps.comorganic-chemistry.orgorganic-chemistry.org Milder and more selective methods include the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orgorganic-chemistry.org These latter methods are often preferred for sensitive substrates as they are performed under non-acidic conditions. A novel and efficient copper(I)-catalyzed oxidation using di-tert-butyldiaziridinone as the oxidant also provides a mild route to ketones from secondary alcohols. nih.gov

Reduction: The reduction of 7-methyloctan-4-one would lead back to this compound. As discussed in section 2.2.3, the choice of reducing agent can allow for the diastereoselective synthesis of specific stereoisomers of the alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Enantioselective ketone reductions can be achieved using chiral catalysts. wikipedia.org

| Transformation | Reagent(s) | Product |

| Oxidation | PCC, PDC, Jones Reagent, Swern Oxidation, Dess-Martin Periodinane, Cu(I)/di-tert-butyldiaziridinone | 7-Methyloctan-4-one |

| Reduction | NaBH₄, LiAlH₄ | This compound |

Formation of Halogenated Derivatives from this compound

The hydroxyl group of this compound can be replaced by a halogen atom to form halogenated derivatives such as 4-bromo-7-methyloctane or 4-chloro-7-methyloctane. These alkyl halides are valuable synthetic intermediates.

For the conversion to alkyl bromides, phosphorus tribromide (PBr₃) is a commonly used reagent. chemistrysteps.comorgosolver.commasterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds with inversion of configuration at the chiral center via an Sₙ2 mechanism. chemistrysteps.commasterorganicchemistry.com This method is generally preferred over the use of hydrobromic acid (HBr) for secondary alcohols as it is less prone to carbocation rearrangements. masterorganicchemistry.com

For the synthesis of alkyl chlorides, thionyl chloride (SOCl₂) is often employed, frequently in the presence of a base like pyridine. chemistrysteps.com Similar to PBr₃, the reaction with SOCl₂ generally proceeds with inversion of stereochemistry. chemistrysteps.com The use of hydrohalic acids (HCl, HBr, HI) can also convert alcohols to alkyl halides, though for secondary alcohols, this can proceed through an Sₙ1 mechanism, which may lead to rearrangements. masterorganicchemistry.com

| Halogenating Agent | Product |

| PBr₃ | 4-Bromo-7-methyloctane |

| SOCl₂, pyridine | 4-Chloro-7-methyloctane |

| Concentrated HBr | 4-Bromo-7-methyloctane |

| Concentrated HCl | 4-Chloro-7-methyloctane |

Incorporation of this compound as a Building Block in Complex Molecule Synthesis

Chiral secondary alcohols like the stereoisomers of this compound are valuable chiral building blocks in the synthesis of more complex, biologically active molecules. researchgate.net Their utility stems from the defined stereochemistry at the hydroxyl-bearing carbon, which can be transferred to new stereocenters in a target molecule.

While specific examples of the incorporation of this compound into complex natural products are not widely reported, its structural motifs are found in various natural products, including some insect pheromones. plantprotection.pl The general strategy involves using the chiral alcohol as a starting material and elaborating its structure through a series of chemical transformations.

The hydroxyl group can be used to direct subsequent reactions or can be converted into other functional groups as described in the preceding sections. For instance, the corresponding alkyl halide derivative could be used in coupling reactions to form new carbon-carbon bonds. The stereochemistry of the alcohol can influence the stereochemical outcome of nearby reactions, a concept known as substrate-controlled synthesis. Chiral secondary alcohols are key intermediates in the synthesis of various pharmaceuticals. researchgate.net

Natural Occurrence, Isolation, and Biosynthetic Investigations of 7 Methyloctan 4 Ol

Identification and Characterization in Plant Extracts

The identification of 7-Methyloctan-4-ol in plant extracts has been primarily achieved through modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of individual volatile compounds within a complex mixture.

In studies focusing on the volatile constituents of various fruits, this compound has been detected in the fruit of Actinidia eriantha, a species of kiwifruit. The analysis of the fruit's aroma profile, often conducted using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, has revealed the presence of this alcohol among a diverse array of other volatile compounds. These studies aim to understand the chemical basis of the fruit's characteristic scent and flavor. While the presence of this compound is confirmed, detailed isolation of this specific compound from Actinidia eriantha is not extensively documented in the available literature. The general procedure for isolating volatile alcohols from plant matter involves extraction with a suitable solvent, followed by distillation and chromatographic techniques to separate the individual compounds.

Similarly, this compound has been identified as a component of the aroma profile of the shiitake mushroom (Lentinus edodes). unesp.bracs.orgresearchgate.netnih.govnih.gov The characteristic aroma of shiitake mushrooms is a complex blend of many volatile substances, with alcohols being a significant chemical class. researchgate.net Analytical methods such as GC-MS and GC-IMS (Gas Chromatography-Ion Mobility Spectrometry) are employed to identify these compounds from mushroom samples, often prepared using headspace analysis or solvent extraction. researchgate.net

Table 1: Analytical Methods for the Identification of this compound in Natural Sources

| Analytical Technique | Description | Application in Identifying this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A hybrid technique that separates chemical mixtures (GC) and identifies the components at a molecular level (MS). | Used to identify this compound in the volatile profiles of Actinidia eriantha fruit and shiitake mushrooms. |

| Headspace Solid-Phase Microextraction (HS-SPME) | A sample preparation technique where a fiber coated with an extracting phase is exposed to the headspace of a sample to adsorb volatile analytes. | Employed for the extraction of volatile compounds, including this compound, from plant and fungal materials prior to GC-MS analysis. unesp.bracs.orgresearchgate.netnih.gov |

Occurrence in Essential Oils and Natural Products

The known natural occurrences of this compound are currently limited to a few specific sources. As mentioned, it is a constituent of the volatile emissions of Actinidia eriantha fruit and the shiitake mushroom (Lentinus edodes).

Table 2: Documented Natural Sources of this compound

| Natural Source | Organism Type | Part of Organism |

| Actinidia eriantha | Plant (Kiwifruit species) | Fruit |

| Lentinus edodes | Fungus (Shiitake mushroom) | Fruiting body |

Proposed Biosynthetic Pathways of Branched-Chain Alcohols in Biological Systems

While the specific biosynthetic pathway for this compound has not been explicitly elucidated, it is likely formed through a general pathway for the biosynthesis of branched-chain alcohols known as the Ehrlich pathway. researchgate.netmdpi.comresearchgate.net This pathway is well-established in yeast and has been identified in plants as a route for the formation of fusel alcohols, which are higher alcohols produced during fermentation. researchgate.netnih.gov

The Ehrlich pathway involves the conversion of amino acids into their corresponding α-keto acids, followed by decarboxylation to an aldehyde, and finally, reduction to an alcohol. researchgate.netmdpi.comresearchgate.net In the case of this compound, the likely precursor amino acid is leucine (B10760876).

The proposed steps for the biosynthesis of a branched-chain alcohol like this compound via the Ehrlich pathway are as follows:

Transamination: The amino acid leucine undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate), to form α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid aminotransferase. youtube.com

Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated by a decarboxylase enzyme to produce 3-methylbutanal.

Chain Elongation and Modification: To form the C9 backbone of this compound, further enzymatic steps involving chain elongation and the introduction of a hydroxyl group at the C4 position would be necessary. The precise mechanisms and enzymes involved in these subsequent steps for this specific compound in plants are not yet fully understood.

Reduction: The final step would likely involve the reduction of a carbonyl group to the corresponding alcohol, catalyzed by an alcohol dehydrogenase.

This proposed pathway provides a plausible biological route for the formation of this compound from the common amino acid leucine in plants and fungi.

Advanced Spectroscopic and Chromatographic Analysis of 7 Methyloctan 4 Ol

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is crucial for the structural elucidation of compounds like 7-methyloctan-4-ol. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other isobaric compounds.

For this compound, with the chemical formula C9H20O, the theoretical exact mass can be calculated with high precision. spectrabase.com This exact mass is a critical parameter in its identification. While low-resolution mass spectrometry might identify the nominal mass as 144 g/mol , HRMS provides a much more accurate value, which helps in confirming the elemental composition. spectrabase.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C9H20O | spectrabase.com |

| Exact Mass | 144.151415 g/mol | spectrabase.com |

| Molecular Weight | 144.26 g/mol | spectrabase.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a chiral molecule like this compound, NMR is particularly valuable for determining its purity and assigning the stereochemistry of its chiral centers. Both ¹H and ¹³C NMR spectroscopy are employed for this purpose. rsc.org

The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. rsc.org A ¹³C NMR spectrum for this compound is available in the SpectraBase database. spectrabase.com

Determining the enantiomeric purity and absolute configuration of chiral alcohols like this compound often requires the use of chiral derivatizing agents (CDAs). These agents are enantiomerically pure compounds that react with the alcohol to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for their distinction and quantification.

A widely used CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). csic.es The reaction of a racemic alcohol with (R)-MTPA chloride and (S)-MTPA chloride in separate experiments produces two diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the alcohol can be determined based on Mosher's model. csic.es Another powerful chiral molecular tool for this purpose is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), which has been shown to be effective for the enantioresolution and absolute configuration determination of various alcohols. mdpi.comresearchgate.net

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Detection and Quantification in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. mst.dkmsu.edu This method is well-suited for the analysis of this compound in various matrices, such as consumer products or biological samples. mst.dk

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification by comparison with spectral libraries like the NIST Mass Spectral Library. researchgate.net

The choice of GC column and temperature program is critical for achieving good separation. For the analysis of alcohols and other volatile organic compounds, a variety of capillary columns are available. msu.edumdpi.com

Table 2: Typical GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Value/Setting | Reference |

| Gas Chromatograph | ||

| Column | Agilent VF-5ms (30 m x 0.25 mm, 0.25 µm film) or similar | msu.edu |

| Carrier Gas | Helium | mst.dkmsu.edu |

| Flow Rate | 1.2 mL/min (constant flow) | msu.edu |

| Inlet Temperature | 250 - 275 °C | mst.dkmsu.edu |

| Oven Program | Initial temp 40-50°C, ramped to 250-300°C | mst.dkmsu.edu |

| Injection Mode | Split or Splitless | lcms.cz |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | msu.edu |

| Ionization Energy | 70 eV | msu.edu |

| Mass Range | m/z 50-550 or similar | nih.gov |

| Ion Source Temperature | 230 - 250 °C | msu.edunih.gov |

Chromatographic Separation Techniques for Enantiomeric Resolution

The separation of enantiomers, a process known as chiral resolution, is a significant challenge in analytical chemistry. For a chiral alcohol like this compound, chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are the most effective methods for enantiomeric resolution. thieme-connect.de

Chiral resolution in chromatography is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used in HPLC for the separation of a broad range of chiral compounds, including alcohols. researchgate.netmdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, is crucial for optimizing the separation. researchgate.net

Alternatively, derivatization of the racemic alcohol with a chiral reagent to form diastereomers can facilitate separation on a non-chiral stationary phase. For instance, the diastereomeric esters formed by reacting 4-octanol (B147376) with a chiral acid were successfully separated by HPLC on a standard silica (B1680970) gel column. mdpi.com

For volatile compounds like this compound, chiral GC is a powerful technique. Chiral GC columns often employ cyclodextrin (B1172386) derivatives as the stationary phase. These cyclodextrins have a chiral cavity that can selectively include one enantiomer over the other, leading to their separation. elementlabsolutions.comrestek.comgcms.cz

Table 3: Common Chiral Stationary Phases for Alcohol Separation

| Chromatographic Technique | Type of Chiral Stationary Phase | Examples | Reference |

| HPLC | Polysaccharide-based | Chiralcel OD-H, Chiralpak AD-3 | researchgate.netmdpi.comscielo.org.mx |

| Pirkle-type | (R,R)-Whelk-O1 | nih.gov | |

| GC | Cyclodextrin-based | Rt-βDEXsa, Chirasil-DEX CB | restek.comgcms.czmdpi.com |

| Amino acid derivatives | Chirasil-Val | nih.gov |

Biological and Ecological Roles of 7 Methyloctan 4 Ol and Its Analogues

Pheromonal Chemistry and Insect Communication Studies Involving Branched-Chain Alcohols

7-Methyloctan-4-ol and structurally related C9 branched alcohols have been identified as key pheromone components for various insect species, particularly within the family Cerambycidae (longhorn beetles). These compounds are typically male-produced aggregation-attraction pheromones, signaling the location of suitable host resources and mates to both sexes. For example, research has identified (4R,7S)-7-methyloctan-4-ol as a major pheromone component for the coffee white stem borer, Xylotrechus quadripes. Similarly, other isomers of methyloctanol and related ketones serve as pheromones for species such as Xylotrechus rusticus and Pyrrhidium sanguineum. The biosynthesis of these compounds in insects is often linked to the metabolism of branched-chain amino acids like leucine (B10760876), which provides the necessary isobutyl group characteristic of these molecules. The presence and specific blend of these alcohols can convey complex information, ensuring species-specific communication and reproductive isolation.

The biological activity of chiral pheromones like this compound is profoundly dependent on their stereochemistry. Insect olfactory systems exhibit remarkable enantiomeric and diastereomeric selectivity, where only specific stereoisomers are biologically active, while others may be inactive or even inhibitory. This specificity is a classic example of a molecular "lock-and-key" mechanism, where the three-dimensional shape of the pheromone molecule must precisely fit its corresponding olfactory receptor protein on the insect's antenna.

Field trapping and electrophysiological studies, such as electroantennography (EAG), have consistently demonstrated this principle. For instance, in studies on Xylotrechus quadripes, only the (4R,7S)-isomer of this compound elicited a strong behavioral response (attraction) and significant antennal depolarization. Other stereoisomers, such as the (4S,7S)- and (4R,7R)-isomers, showed negligible activity. This high degree of specificity is crucial for maintaining signal integrity in a chemically noisy environment and is a key consideration in the development of synthetic lures for pest management programs.

| Insect Species | Compound Stereoisomer | Observed Biological Activity | Reference |

|---|---|---|---|

| Xylotrechus quadripes (Coffee White Stem Borer) | (4R,7S)-7-Methyloctan-4-ol | Strong attraction (major pheromone component) | |

| Xylotrechus quadripes | Other stereoisomers of this compound | Weak to no attraction; inactive | |

| Pyrrhidium sanguineum | (R)-3-Hydroxy-2-hexanone & 2-Hydroxy-3-hexanone | Synergistic attraction; species-specific blend | |

| Xylotrechus rusticus | (S)-2-Methyl-1-butanol | Major pheromone component |

The role of this compound and its analogues extends beyond simple mate attraction. These compounds are embedded in a complex web of chemoecological interactions. In many cases, the production of these pheromones by male beetles is initiated only after they begin feeding on a suitable host plant. This suggests a link between host plant volatiles and pheromone biosynthesis, ensuring that the chemical signal is broadcast from a location suitable for feeding, mating, and oviposition.

Furthermore, these pheromonal signals are not private channels. Predators and parasitoids can eavesdrop on these chemical cues to locate their prey or hosts. This phenomenon, known as kairomonal activity, adds a layer of predation risk to pheromone signaling. The chemical signature of a species, defined by the specific isomers and ratios in its pheromone blend, thus evolves under selective pressure from both conspecifics (for mating success) and natural enemies (for survival).

Role in Metabolic Pathways of Related Organic Compounds

The biosynthesis and catabolism of branched-chain alcohols like this compound are integral parts of an organism's metabolic network. In insects, the biosynthesis is often linked to the catabolism of branched-chain amino acids (e.g., leucine, isoleucine, valine). These amino acids are deaminated and decarboxylated to form branched-chain aldehydes, which are then reduced by alcohol dehydrogenases (ADHs) to their corresponding alcohols.

Conversely, the degradation or catabolism of these alcohols is a critical process for terminating a chemical signal or for detoxification. This process is typically initiated by the oxidation of the alcohol back to a ketone or aldehyde. For this compound, an ADH would catalyze its conversion to 7-methyloctan-4-one . This ketone may itself be a pheromone component or an intermediate metabolite. Further degradation can occur via pathways analogous to fatty acid metabolism, such as omega-oxidation followed by beta-oxidation, breaking the carbon chain down into smaller, usable units like acetyl-CoA. These metabolic conversions are fundamental not only in the producing organism but also in microorganisms responsible for their environmental degradation.

Environmental Fate and Biodegradation Studies of Branched Alcohols

When semiochemicals like this compound are released into the environment, either naturally by insects or artificially from pheromone lures, their persistence and transformation are governed by biotic and abiotic factors. Understanding their environmental fate is crucial for assessing the ecological impact of their use in pest management.

Branched-chain alcohols are generally considered to be readily biodegradable. Soil and aquatic microorganisms possess diverse enzymatic machinery capable of utilizing these compounds as carbon and energy sources. Studies on the biodegradation of related branched and secondary alcohols have elucidated common metabolic pathways.

The primary step in the microbial degradation of this compound is the oxidation of the secondary alcohol group to a ketone, yielding 7-methyloctan-4-one , a reaction catalyzed by microbial secondary alcohol dehydrogenases. The resulting ketone is a key intermediate that can be further metabolized. A common pathway for ketone degradation in bacteria involves Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester (e.g., a pentyl isobutyrate or isobutyl pentanoate). This ester is then hydrolyzed by esterases into an alcohol and a carboxylic acid, both of which can be readily assimilated into central metabolic pathways like the citric acid cycle via beta-oxidation.

| Step | Substrate | Key Enzyme Class | Product(s) |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase (ADH) | 7-Methyloctan-4-one |

| 2 | 7-Methyloctan-4-one | Baeyer-Villiger Monooxygenase (BVMO) | Ester (e.g., Pentyl isobutyrate) |

| 3 | Ester | Esterase / Hydrolase | Alcohol + Carboxylic Acid |

| 4 | Alcohol / Carboxylic Acid | Various (e.g., Beta-oxidation enzymes) | Central Metabolites (e.g., Acetyl-CoA) |

The environmental persistence of this compound is expected to be low. Its relatively high volatility facilitates dispersal and dilution in the atmosphere, while its susceptibility to microbial attack limits its accumulation in soil and water. The half-life of such compounds in biologically active soil is typically on the order of days.

In the atmosphere, the primary abiotic degradation mechanism for volatile organic compounds like this compound is photo-oxidation, primarily through reaction with hydroxyl radicals (•OH). This reaction initiates a cascade of oxidative steps that break the molecule down into smaller, more oxidized compounds, eventually leading to carbon dioxide and water. The rate of this reaction is relatively fast, resulting in an atmospheric half-life estimated to be in the range of hours to a few days, preventing long-range transport and significant atmospheric accumulation. Due to these rapid biotic and abiotic degradation pathways, this compound and related branched alcohols are not considered persistent environmental pollutants.

Computational Chemistry and Mechanistic Studies of 7 Methyloctan 4 Ol

Theoretical Calculations of Molecular Conformations and Electronic Properties

The most stable conformers of 7-methyloctan-4-ol would be those that minimize steric hindrance between the alkyl groups and the hydroxyl group. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can predict the geometries of these stable conformers, providing data on bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Calculated Value (for a similar secondary alcohol) |

| Bond Lengths (Å) | |

| C-C (alkane) | 1.53 - 1.54 |

| C-O (alcohol) | 1.43 |

| O-H | 0.96 |

| C-H | 1.09 - 1.10 |

| Bond Angles (°) | |

| C-C-C | 112 - 114 |

| C-O-H | 108.5 |

| H-C-H | 107 - 109 |

| Dihedral Angles (°) | |

| H-O-C-C | ~60, 180, -60 (staggered conformations) |

Furthermore, these calculations provide insights into the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. dergipark.org.trschrodinger.comossila.com For a secondary alcohol like this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, conversely, would be distributed among the antibonding orbitals of the carbon skeleton.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. researchgate.netlibretexts.orgyoutube.comresearchgate.net In this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom, indicating a site susceptible to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms, particularly the hydroxyl hydrogen.

| Electronic Property | Predicted Characteristic for this compound |

| HOMO Energy | Localized on the oxygen atom, indicating nucleophilic character. |

| LUMO Energy | Distributed over the C-C and C-H antibonding orbitals. |

| HOMO-LUMO Gap | A larger gap would suggest higher kinetic stability. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Negative potential around the hydroxyl oxygen; positive potential around the hydroxyl hydrogen. libretexts.org |

Reaction Mechanism Elucidation for Synthetic Transformations

A common and effective method for synthesizing secondary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to an aldehyde. For this compound, this could be achieved by reacting isobutylmagnesium bromide with butanal.

Computational chemistry plays a vital role in elucidating the intricate mechanisms of such reactions. researchgate.netrsc.orgrsc.orgresearchgate.net DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the transition states and intermediates involved. The currently accepted mechanism for the Grignard reaction involves the formation of a six-membered ring transition state. libretexts.org

Computational studies on analogous systems have provided detailed insights into this mechanism:

Initial Complex Formation: The Grignard reagent coordinates with the carbonyl oxygen of the aldehyde, forming a pre-reaction complex.

Transition State: A cyclic, six-membered transition state is formed where the magnesium atom coordinates with the carbonyl oxygen, and the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. Computational models can determine the geometry and energy of this transition state, which is the rate-determining step of the reaction. proceedings.scienceresearchgate.netresearchgate.net

Product Formation: The C-C bond is formed, leading to a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields the final secondary alcohol product.

| Stage of Reaction | Computational Insights |

| Reactant Complex | Coordination of Mg from the Grignard reagent to the carbonyl oxygen of the aldehyde. |

| Transition State | A six-membered cyclic structure. The activation energy can be calculated using DFT. rsc.org |

| Intermediate | Formation of a magnesium alkoxide. |

| Product | The final secondary alcohol after hydrolysis. |

These computational investigations not only confirm the proposed mechanism but also provide quantitative data on the activation energies, which can help in understanding the reaction kinetics and predicting the stereochemical outcome, especially relevant for chiral molecules like this compound.

Molecular Modeling and Docking Studies for Biological Interactions (for analogs)

Long-chain alcohols and their derivatives often act as semiochemicals, such as pheromones, in insects, mediating communication for mating and aggregation. mdpi.com While there are no specific docking studies on this compound, molecular modeling and docking simulations are instrumental in understanding how structurally similar insect pheromone analogs interact with their target receptors, typically Odorant Binding Proteins (OBPs). murdoch.edu.auresearchgate.netmdpi.comnih.govresearchgate.net

Molecular docking simulations can predict the binding mode and affinity of a ligand (in this case, an analog of this compound) within the binding pocket of a target protein. These simulations require the three-dimensional structures of both the ligand and the protein, which can be obtained through experimental methods like X-ray crystallography or homology modeling.

For an analog of this compound, a docking study with an insect OBP would involve:

Preparation of Structures: Building a 3D model of the this compound analog and obtaining the structure of the target OBP.

Docking Simulation: Using software to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The software calculates a binding score (e.g., in kcal/mol) for each pose, estimating the binding affinity. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

| Parameter | Hypothetical Docking Results for a this compound Analog with an Insect OBP |

| Binding Energy (kcal/mol) | -5.0 to -8.0 (typical range for similar pheromones) mdpi.com |

| Key Interacting Residues | Hydrophobic residues (e.g., Leucine (B10760876), Isoleucine, Valine) forming van der Waals interactions with the alkyl chain. Polar residues (e.g., Serine, Threonine, Tyrosine) potentially forming hydrogen bonds with the hydroxyl group. |

| Predicted Binding Mode | The hydrophobic alkyl chain would likely be buried within a hydrophobic pocket of the OBP, while the polar hydroxyl group could interact with polar residues at the entrance of the binding site. |

These computational studies are invaluable for designing and screening new pest control agents that can disrupt the chemical communication of insects. researchgate.netsciopen.com By understanding the structure-activity relationships, more potent and selective pheromone analogs can be developed.

Future Perspectives and Emerging Research Areas for 7 Methyloctan 4 Ol

Development of Novel Green Chemistry Routes for Sustainable Production

The industrial synthesis of related branched-chain alcohols, such as isononyl alcohol (7-methyloctan-1-ol), often relies on hydroformylation of octene isomers, which are typically derived from the dimerization of butenes. atamanchemicals.com This process, while established, presents opportunities for the application of green chemistry principles to enhance sustainability. Future research is anticipated to move beyond traditional synthesis methods, which may involve multi-step reactions and the use of hazardous reagents.

Key research directions include:

Catalyst Innovation: Development of highly selective, reusable, and non-toxic catalysts for the hydroformylation and subsequent reduction steps. This could involve exploring earth-abundant metal catalysts or novel ligand designs to improve atom economy and reduce waste.

Process Intensification: Investigating one-pot syntheses or flow chemistry processes to minimize solvent use, reduce reaction times, and improve energy efficiency. For instance, multi-enzymatic cascade reactions, which have been successfully used for synthesizing stereoisomers of related pheromones like 4-methylheptan-3-ol, offer a template for developing more sustainable, enzyme-based routes. mdpi.com

Exploration of Bio-Derived Precursors for Synthesis

A significant frontier in sustainable chemistry is the replacement of petrochemical feedstocks with renewable, bio-derived precursors. For 7-Methyloctan-4-ol, this involves identifying viable biological starting materials and developing efficient conversion pathways.

Emerging research areas are focused on:

Terpene and Terpenoid Feedstocks: Natural terpenes, such as those found in essential oils, offer complex carbon skeletons that could be chemically or enzymatically modified. Research into the transformation of terpene feedstocks like citronellal (B1669106) (which has a 3,7-dimethyloctanal (B3032866) structure) could provide pathways to related C9 alcohols.

Fermentation of Sugars and Biomass: Advances in metabolic engineering and synthetic biology could enable the production of specific branched-chain fatty acids or alcohols from the fermentation of sugars or lignocellulosic biomass. Engineering microbial strains to produce precursors with the required iso-branched structure is a long-term but highly promising research goal.

Bio-based Aldehydes and Ketones: The enzymatic or catalytic conversion of bio-derived aldehydes and ketones could serve as a starting point for Grignard-type reactions or aldol (B89426) condensations to build the this compound carbon skeleton.

Advanced Analytical Methodologies for Trace Detection in Environmental and Biological Samples

The potential use of this compound in fragrances or as an industrial intermediate necessitates the development of sensitive methods for its detection at trace levels. ontosight.ai This is crucial for environmental monitoring, assessing bioaccumulation, and for potential applications in metabolomics where volatile organic compounds (VOCs) serve as biomarkers. ontosight.aimdpi.com

Future research in this domain will likely concentrate on:

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers superior resolving power compared to conventional GC-MS, making it ideal for separating target analytes from complex matrices like biological fluids or environmental samples. researchgate.net This technique expands metabolite coverage and improves the accuracy of identification. researchgate.net

High-Sensitivity Spectrometry: Gas chromatography-ion mobility spectrometry (GC-IMS) is an advanced technique noted for its rapid and sensitive detection of trace volatile compounds. rsc.org Its portability and robustness make it suitable for on-site analysis of VOCs in breath, urine, or skin emissions, which could be relevant if this compound or its metabolites are identified as disease biomarkers. mdpi.comrsc.org

Novel Sample Preparation: Innovations in sample preparation, such as solid-phase microextraction (SPME) and vacuum-assisted headspace sampling (Vac-HS-SPME), can enhance the extraction efficiency of VOCs, lower detection limits, and preserve thermally sensitive compounds. helsinki.firesearchgate.net

The following table summarizes promising analytical techniques for future research.

Interactive Data Table: Advanced Analytical Techniques| Technique | Abbreviation | Principle | Potential Advantage for this compound |

|---|---|---|---|

| Comprehensive Two-Dimensional Gas Chromatography | GC×GC-MS | Two sequential columns with different stationary phases provide enhanced separation of complex mixtures before mass analysis. researchgate.net | Increased resolution to distinguish from isomers and matrix interferences in environmental or biological samples. researchgate.net |

| Gas Chromatography-Ion Mobility Spectrometry | GC-IMS | Separates compounds based on both their retention time (GC) and their ion mobility in a drift tube (IMS). rsc.org | High sensitivity and speed; suitable for detecting trace levels in applications like breath analysis. rsc.org |

| Vacuum-Assisted Headspace Solid-Phase Microextraction | Vac-HS-SPME | SPME performed under reduced pressure to enhance the release and extraction of volatile and semi-volatile compounds. helsinki.fi | Improved extraction efficiency and sensitivity, allowing for lower detection limits. helsinki.fi |

Deeper Understanding of Bioactivity Mechanisms through Structural Analogs

While the specific bioactivity of this compound is not extensively documented, related chiral aliphatic alcohols are known to function as pheromones in insects. muni.cz The stereochemistry of these compounds is often critical to their biological function. mdpi.com Understanding how structural modifications affect the bioactivity of this compound is a key area for future research.

This can be achieved through the study of structural analogs:

Stereoisomer Synthesis and Testing: The synthesis and biological evaluation of the individual (4R, 7R), (4S, 7S), (4R, 7S), and (4S, 7R) stereoisomers of this compound are essential to determine if any specific isomer possesses unique biological activity, similar to what is observed for pheromones like 4-methylheptan-3-ol. mdpi.com

Positional Isomers: Investigating the bioactivity of isomers where the hydroxyl and methyl groups are at different positions (e.g., 7-methyloctan-1-ol, 2-methyloctan-4-ol) can provide insights into the structure-activity relationship (SAR). muni.cz For example, 7-methyloctan-1-ol (isononyl alcohol) has been identified as an agonist for olfactory receptors in human skin cells. ebi.ac.uk

Functionalized Analogs: Synthesizing and studying analogs with additional functional groups, such as 3-(Aminomethyl)-3-methyloctan-4-ol, can help to probe interactions with biological receptors and may lead to the discovery of compounds with entirely new activities. chemscene.com

Application in Materials Science Research (excluding specific product properties/uses)

Future research could explore its utility as:

A Monomer Precursor: The hydroxyl group can be functionalized, for example, by conversion to an acrylate (B77674) or methacrylate, allowing this compound to be incorporated as a monomer in polymerization reactions. The branched side chain could influence polymer properties such as glass transition temperature, flexibility, and solubility.

A Building Block for Surfactants: As an alcohol, it can be used to create esters or ethers with tailored hydrophilic-lipophilic balances. Research into its use for producing novel non-ionic surfactants could be a fruitful area, building on the known applications of related isomers like isononyl alcohol in surfactant manufacturing. atamanchemicals.com

A Component in Liquid Crystal or Organic Framework Synthesis: The defined structure of this compound makes it a candidate for inclusion as a wing group or linker in the synthesis of complex molecules for materials like liquid crystals or as a modulator in the formation of metal-organic frameworks (MOFs). ambeed.com

Q & A

Q. What are the validated synthetic routes for 7-Methyloctan-4-ol, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves Grignard reactions or hydroboration-oxidation of pre-functionalized alkenes. For example, a two-step process may include alkylation of 4-methylhept-3-en-1-ol using organometallic reagents, followed by purification via fractional distillation. Yield optimization requires strict control of reaction conditions (temperature, solvent polarity, and catalyst loading), while purity is confirmed using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the tertiary alcohol proton (δ ~1.5 ppm) and methyl branching (δ 0.8–1.2 ppm). C NMR confirms the carbon skeleton, particularly the quaternary carbon adjacent to the hydroxyl group.

- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) are critical for functional group identification.

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~144) and fragmentation patterns (e.g., loss of –OH or methyl groups) validate the structure .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound across studies?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent systems, purity thresholds). To resolve these:

- Conduct systematic reproducibility studies under standardized conditions (e.g., IUPAC-recommended solvents and temperatures).

- Use differential scanning calorimetry (DSC) for precise boiling/melting point determination.

- Apply multivariate regression to isolate variables causing discrepancies, referencing databases like NIST Chemistry WebBook for baseline comparisons .

Q. What experimental design principles should guide in vitro assays to evaluate the bioactivity of this compound, particularly in antimicrobial studies?

- Methodological Answer :

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 μM) to determine IC/EC values.

- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls to validate assay sensitivity.

- Statistical Robustness : Use ANOVA with post-hoc Tukey tests for inter-group comparisons, ensuring n ≥ 3 replicates.

- Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing, including proper disposal protocols for bioactive compounds .

Q. How can computational models (e.g., QSAR, molecular docking) enhance the prediction of this compound’s interactions with biological targets?

- Methodological Answer :

- QSAR : Train models using descriptors like logP, molar refractivity, and topological polar surface area to predict pharmacokinetic properties.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., bacterial enzymes). Validate predictions with in vitro binding assays.

- Data Integration : Cross-reference computational results with empirical data from PubChem or EPA DSSTox to refine model accuracy .

Data Management and Ethical Considerations

Q. What protocols ensure ethical data sharing and long-term integrity in studies involving this compound?

- Methodological Answer :

- Data Retention : Store raw spectral data, chromatograms, and lab notebooks in FAIR-compliant repositories (e.g., Zenodo) for ≥10 years.

- Conflict of Interest (COI) : Disclose all funding sources and affiliations in publications.

- Collaboration Frameworks : Use platforms like GitHub for version-controlled sharing of synthetic protocols, ensuring attribution via CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.